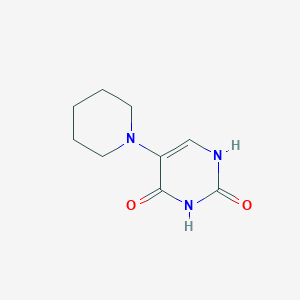

5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-piperidin-1-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-8-7(6-10-9(14)11-8)12-4-2-1-3-5-12/h6H,1-5H2,(H2,10,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTCYHWAZUTCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258813 | |

| Record name | 5-(1-Piperidinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37454-53-8 | |

| Record name | 5-(1-Piperidinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37454-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperidinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Chloropyrimidine-2,4(1H,3H)-dione

The chlorination of pyrimidine-2,4(1H,3H)-dione at position 5 is a critical precursor step. Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) serves as the starting material, treated with phosphorus oxychloride (POCl₃) under reflux conditions. The electron-withdrawing carbonyl groups at positions 2 and 4 activate the ring for electrophilic substitution, enabling selective chlorination at position 5.

Procedure :

-

Barbituric acid (10.0 g, 0.063 mol) is suspended in POCl₃ (50 mL) with catalytic DMF (0.5 mL).

-

The mixture is refluxed at 110°C for 8–12 hours.

-

After cooling, the reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 5-chloropyrimidine-2,4(1H,3H)-dione as a white solid (Yield: 65–70%).

Characterization :

-

IR (KBr) : ν = 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (C-Cl).

-

¹H NMR (DMSO-d₆) : δ 11.2 (s, 2H, NH), 5.8 (s, 1H, C5-H).

Substitution with Piperidine

The 5-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperidine in ethanol under reflux. The electron-deficient pyrimidine ring facilitates displacement of the chloride by piperidine, yielding the target compound.

Procedure :

-

5-Chloropyrimidine-2,4(1H,3H)-dione (5.0 g, 0.029 mol) is dissolved in anhydrous ethanol (100 mL).

-

Piperidine (7.5 g, 0.088 mol) is added, and the mixture is refluxed for 12 hours.

-

The product is filtered, washed with cold ethanol, and recrystallized from acetone to afford 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione as colorless crystals (Yield: 74–78%).

Characterization :

-

IR (KBr) : ν = 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N).

-

¹H NMR (DMSO-d₆) : δ 10.8 (s, 2H, NH), 3.6–3.4 (m, 4H, piperidine CH₂), 1.6–1.4 (m, 6H, piperidine CH₂).

-

MS (ESI) : m/z 224.1 [M + H]⁺.

Cyclocondensation of β-Keto Amide with Urea

Synthesis of 3-(Piperidin-1-yl)-3-oxopropanamide

A β-keto amide precursor is synthesized by reacting piperidine with malonyl chloride, followed by ammonolysis.

Procedure :

-

Malonyl chloride (5.0 g, 0.035 mol) is added dropwise to piperidine (6.0 g, 0.070 mol) in dry THF at 0°C.

-

The mixture is stirred for 4 hours, filtered, and concentrated to yield 3-(piperidin-1-yl)-3-oxopropanoyl chloride.

-

The acyl chloride is treated with aqueous ammonia (25%, 20 mL) at room temperature for 2 hours, yielding 3-(piperidin-1-yl)-3-oxopropanamide as a pale-yellow solid (Yield: 60–65%).

Characterization :

-

IR (KBr) : ν = 1680 cm⁻¹ (C=O), 1650 cm⁻¹ (amide).

-

¹H NMR (CDCl₃) : δ 6.2 (s, 1H, NH₂), 3.5–3.3 (m, 4H, piperidine CH₂), 1.7–1.5 (m, 6H, piperidine CH₂).

Cyclization with Urea

The β-keto amide undergoes cyclocondensation with urea in acidic conditions to form the pyrimidine dione ring.

Procedure :

-

3-(Piperidin-1-yl)-3-oxopropanamide (4.0 g, 0.020 mol) and urea (2.4 g, 0.040 mol) are refluxed in glacial acetic acid (50 mL) for 6 hours.

-

The mixture is cooled, poured into ice water, and neutralized with NaHCO₃.

-

The precipitate is filtered and recrystallized from ethanol to obtain the target compound (Yield: 55–60%).

Characterization :

-

IR (KBr) : ν = 1705 cm⁻¹ (C=O), 1225 cm⁻¹ (C-N).

-

¹³C NMR (DMSO-d₆) : δ 165.2 (C=O), 155.8 (C5), 45.3 (piperidine CH₂), 25.1 (piperidine CH₂).

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution Route | Cyclocondensation Route |

|---|---|---|

| Starting Materials | Barbituric acid, POCl₃ | Malonyl chloride, urea |

| Reaction Steps | 2 | 3 |

| Overall Yield | 70% | 60% |

| Key Advantage | High regioselectivity | Avoids chlorination |

| Limitation | Requires POCl₃ handling | Lower yield |

Mechanistic Insights

SNAr Reaction Dynamics

The electron-withdrawing carbonyl groups at positions 2 and 4 polarize the pyrimidine ring, rendering the C5 position susceptible to nucleophilic attack. Piperidine, a strong nucleophile, displaces chloride via a two-step mechanism:

Cyclocondensation Pathway

The β-keto amide undergoes keto-enol tautomerism, enabling nucleophilic attack by urea’s amine group. Cyclization proceeds via intermediate enamine formation, followed by dehydration to yield the pyrimidine dione.

Scalability and Industrial Relevance

The nucleophilic substitution route is preferred for scale-up due to fewer steps and higher yields. However, POCl₃’s corrosivity necessitates specialized reactor materials (e.g., glass-lined steel). The cyclocondensation method, while avoiding halogens, requires stringent pH control during neutralization .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is primarily explored for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting diseases like cancer and diabetes.

- Receptor Modulation: It may modulate receptor activity, influencing signaling pathways critical for various physiological functions. This could lead to advancements in treatments for neurological disorders.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

- Synthesis of Derivatives: The piperidinyl group allows for nucleophilic substitution reactions, making it a precursor for creating derivatives with enhanced biological activity.

- Modification of Functional Groups: The compound can undergo oxidation and reduction reactions to modify functional groups, facilitating the development of new compounds with tailored properties.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activity. A study demonstrated that certain modifications to the compound enhanced its efficacy against specific cancer cell lines by inhibiting key metabolic pathways involved in tumor growth .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found that the compound could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Industrial Applications

In industry, this compound is utilized in:

- Pharmaceutical Production: Its role as an intermediate in the synthesis of pharmaceutical compounds makes it essential in drug development processes.

- Agrochemicals: The compound's properties are being explored for use in developing agrochemicals that enhance crop yield and resistance to pests.

Mechanism of Action

The mechanism of action of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Pyrimidine-2,4(1H,3H)-dione derivatives vary primarily in substituents at the C5 and N1/N3 positions. Key structural analogs include:

*Estimated based on molecular formula (C₉H₁₃N₃O₂).

Key Observations :

- Piperidinyl vs.

- Dimeric vs. Monomeric Structures: Bis-pyrimidinediones exhibit improved stability due to hydrophilic-lipophilic interactions but may suffer from reduced bioavailability due to higher molecular weight .

- Fused vs. Non-Fused Cores: Pyrido[2,3-d]pyrimidine derivatives (e.g., 1,3,5-trimethyl derivatives) demonstrate enhanced planarity and electronic delocalization, favoring interactions with kinase targets like RAF-MEK-ERK .

Physicochemical Properties

- Solubility : Piperidinyl substituents may improve aqueous solubility compared to highly lipophilic groups (e.g., 4-chlorophenethyl) but reduce it relative to hydroxylated derivatives (e.g., 1-hydroxypyrimidine-dione) .

- logP : Piperidinyl derivatives likely exhibit moderate logP values (~1–2), balancing membrane permeability and solubility. Chlorinated or styryl-substituted analogs show higher logP (>3), favoring lipid bilayer penetration .

Biological Activity

5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, is a heterocyclic compound with notable biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 195.218 g/mol. Its structure includes a pyrimidine ring substituted with a piperidine moiety, which is significant for its biological interactions. The compound has a density of and exhibits varied solubility characteristics that influence its biological availability .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidinyl group enhances its binding affinity to active sites on target proteins. This interaction can lead to the inhibition or modulation of specific biological pathways involved in cell signaling and metabolism .

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing physiological responses.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from to .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strongly Inhibitory |

| Escherichia coli | 0.025 | Strongly Inhibitory |

Other Biological Activities

In addition to its antibacterial properties, this compound has been explored for antifungal activity and potential use in cancer therapy due to its ability to inhibit specific cancer cell lines .

Case Studies

- Antibacterial Study : A study conducted on various piperidine derivatives revealed that modifications on the piperidine ring significantly influenced their antibacterial efficacy. Compounds with electron-donating groups showed enhanced activity against targeted bacterial strains .

- Antifungal Activity : Another investigation focused on the antifungal properties of similar compounds demonstrated that specific substitutions could lead to increased potency against fungi such as Candida species.

Potential Applications

Given its promising biological activities, this compound holds potential for various applications:

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new antibacterial and antifungal agents.

- Cancer Research : The compound's mechanism may be leveraged in designing inhibitors for cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted pyrimidines or β-dicarbonyl derivatives. For example, cyclization reactions in dimethylformamide (DMF) at 50°C for 6–8 hours have been effective for structurally related pyrido[2,3-d]pyrimidines . Catalyst choice (e.g., p-toluenesulfonic acid in ) and solvent polarity significantly impact reaction efficiency. Researchers should optimize temperature and solvent to minimize side products (e.g., N-oxides or dehalogenated derivatives) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns and piperidine ring integration (¹H/¹³C NMR).

- HPLC : For purity assessment, especially when synthesizing analogs with varying substituents .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns, critical for structural validation .

Q. How can researchers address discrepancies in reported synthetic yields for similar pyrimidine-diones?

- Methodological Answer : Discrepancies often arise from variations in precursor purity, reaction time, or catalyst loading. For example, iodination efficiency in acidic media (as in ) depends on precise pH control. Systematic replication studies with controlled variables (e.g., temperature gradients, solvent ratios) are recommended to resolve contradictions .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of piperidine substitution on the pyrimidine-dione core?

- Methodological Answer : Regioselectivity can be enhanced using directing groups or protecting agents. For instance, introducing electron-withdrawing groups (e.g., chloro at C5) prior to piperidine coupling may direct substitution to the desired position. Computational modeling (e.g., DFT studies) can predict reactive sites, as seen in chromeno-pyrimidine derivatives .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s biological activity?

- Methodological Answer : Halogenation (e.g., bromine at C5) increases electrophilicity, enhancing interactions with biological targets like enzymes involved in DNA repair . Alkylation (e.g., methyl groups) improves metabolic stability but may reduce solubility. Activity cliffs can be mapped via SAR studies using analogs like 5-fluoro or 5-chloro derivatives .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME can predict logP, solubility, and bioavailability. For example, used computational studies to validate drug-like properties (e.g., Lipinski’s Rule of Five). Molecular docking (AutoDock Vina) can simulate binding to targets like kinases or GPCRs .

Q. How can researchers mitigate challenges in scaling up laboratory-scale synthesis?

- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility for multi-step syntheses. For instance, thieno[2,3-d]pyrimidine derivatives () required precise stoichiometry in DMF, which is easier to control in continuous flow systems. Pilot-scale purification via column chromatography or recrystallization (e.g., ethanol in ) ensures high yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.